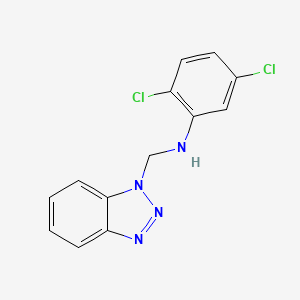

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline is a benzotriazole-derived compound characterized by a dichloroaniline moiety linked to a benzotriazole group via a methylene bridge. Benzotriazole derivatives are widely studied for their diverse applications, including corrosion inhibition, photostabilization, and biological activity .

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-2,5-dichloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-9-5-6-10(15)12(7-9)16-8-19-13-4-2-1-3-11(13)17-18-19/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBHFCCYJGLNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline typically involves the reaction of 2,5-dichloroaniline with benzotriazole derivatives under specific conditions. One common method involves the use of N-(1H-1,2,3-benzotriazol-1-ylmethyl)amine as a starting material, which is then reacted with 2,5-dichloroaniline in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzotriazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline is characterized by its unique molecular structure which includes a benzotriazole moiety. The compound has the following chemical formula:

- Molecular Formula : C13H10Cl2N4

- Molecular Weight : 292.12 g/mol

This structure contributes to its biological activity and potential applications in various fields.

Antimicrobial Activity

Research has shown that compounds containing the benzotriazole ring exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition zones compared to standard antibiotics .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Escherichia coli | 15 | |

| Compound B | Staphylococcus aureus | 18 | |

| This compound | Bacillus subtilis | 20 |

Anticancer Activity

The compound's ability to inhibit tubulin acetylation suggests potential use in cancer treatment. Studies indicate that benzotriazole derivatives can interfere with cancer cell proliferation by targeting microtubule dynamics . In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

A study evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

UV Stabilizers

Benzotriazole compounds are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV light and prevent polymer degradation. This compound has been incorporated into formulations for outdoor applications where UV exposure is a concern .

Table 2: Performance of UV Stabilizers

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell functions . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline, a comparative analysis with structurally or functionally related compounds is essential. The table below summarizes key analogs and their properties:

Key Observations:

Steric and Solubility Factors : The methylene bridge between benzotriazole and aniline introduces flexibility but may reduce solubility in polar solvents compared to simpler benzotriazole derivatives.

Biological Activity : While some N-(benzotriazolylmethyl)aniline derivatives exhibit antimicrobial activity, the chlorine substituents in this compound could modulate toxicity or target specificity .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,5-dichloroaniline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different pathogens.

Overview of the Compound

This compound belongs to the class of benzotriazole derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound is characterized by the presence of a benzotriazole moiety linked to a dichloroaniline structure, which may enhance its biological activity through specific molecular interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dichloroaniline with benzotriazole under controlled conditions. Common methods include:

- Mannich Reaction : Involves using formaldehyde as a methylene source in an organic solvent like ethanol or methanol.

- Reflux Conditions : The reaction is usually conducted under reflux to ensure complete conversion and high yield.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial properties of benzotriazole derivatives. This compound has shown significant activity against various bacterial strains:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Moderate antifungal activity |

The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antimicrobial efficacy. For example, compounds with bulky substituents have demonstrated potent activity against resistant strains.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The benzotriazole moiety can bind to active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction is crucial for its antimicrobial and potential anticancer properties.

Case Studies and Research Findings

Recent research highlights the promising biological activities of benzotriazole derivatives:

- Antimicrobial Activity : A study evaluated various benzotriazole derivatives for their antibacterial properties against Bacillus subtilis and Candida albicans. Results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like Ciprofloxacin .

- Anticancer Potential : Investigations into the anticancer properties of related compounds have shown that some benzotriazole derivatives can induce apoptosis in cancer cells through specific signaling pathways .

- Enzyme Inhibition : Research has demonstrated that benzotriazole compounds can inhibit key enzymes involved in bacterial resistance mechanisms, enhancing their effectiveness as antimicrobial agents .

Q & A

Q. What are the common synthetic routes for preparing N-(1H-1,2,3-benzotriazol-1-ylmethyl)-2,5-dichloroaniline, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A key approach involves reacting 2,5-dichloroaniline with a benzotriazole derivative (e.g., 1H-benzotriazole methanol) under reflux in anhydrous solvents like dichloromethane. Coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are often used to facilitate amide bond formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC and confirming final structure via -NMR is standard .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- -NMR : Identifies protons on the benzotriazole ring (e.g., aromatic protons at δ 7.2–8.1 ppm) and the methylene bridge (singlet at δ ~5.2 ppm).

- IR Spectroscopy : Confirms N-H stretches (aniline, ~3400 cm) and benzotriazole C=N/C-N vibrations (~1500–1600 cm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (expected [M+H] ~320–330 Da). Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Initial screening should focus on enzyme inhibition (e.g., kinases, proteases) due to the benzotriazole moiety’s known role in disrupting active sites. Use fluorescence-based assays with recombinant enzymes (e.g., trypsin, cytochrome P450) at varying concentrations (1–100 µM). Follow-up studies could include antimicrobial susceptibility testing (Gram-positive/-negative bacteria, fungi) using microdilution methods (MIC/MBC determination) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s intramolecular interactions?

Single-crystal X-ray diffraction (SCXRD) reveals intramolecular hydrogen bonding (e.g., N–H⋯N between benzotriazole and aniline groups) and planarity of the aromatic system. Space group determination (e.g., orthorhombic ) and refinement via SHELXL (with ) are critical. For example, bond lengths (~1.35–1.45 Å for C-N) and angles (~120° for aromatic rings) confirm electronic conjugation .

Q. What contradictions arise in interpreting 1H^1H1H-NMR spectra under varying magnetic field strengths, and how are they resolved?

At lower fields (e.g., 300 MHz), coupling constants (e.g., ) for adjacent aromatic protons may overlap, complicating assignments. High-field instruments (600+ MHz) resolve splitting patterns, distinguishing meta/para substituents. For 2,5-dichloroaniline derivatives, chemical shifts (δ 6.8–7.5 ppm) and coupling constants (e.g., ) correlate with electron-withdrawing Cl effects. Multiplicity simulations (e.g., MestReNova) validate assignments .

Q. Which enzymatic pathways are implicated in microbial degradation of this compound, and how are intermediates tracked?

Bacteria like Bacillus megaterium IMT21 degrade 2,5-dichloroaniline derivatives via hydroxylation (forming dichloroaminophenol intermediates) or acetylation (dichloroacetanilide). Use LC-MS/MS with isotopic labeling (-aniline) to trace metabolic byproducts. Proteomic analysis (e.g., 2D-PAGE) identifies upregulated enzymes (e.g., dehalogenases, monooxygenases) during degradation .

Q. How do electronic effects of the dichloroaniline group influence reaction kinetics in cross-coupling reactions?

The electron-withdrawing Cl substituents activate the aniline ring for electrophilic substitution but hinder nucleophilic attacks. Kinetic studies (UV-Vis monitoring, pseudo-first-order conditions) show slower reaction rates compared to non-halogenated analogs. Hammett plots (σ values) quantify substituent effects, with ρ values ~2.5 indicating strong electronic influence on transition states .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.